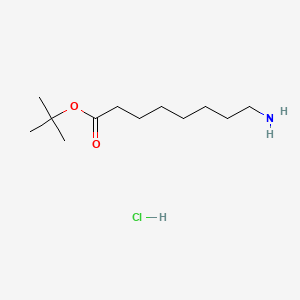
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the third position and an ethylthio group at the second position of the propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and ethyl mercaptan.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide to form an intermediate.
Final Product: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its specific molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)-3-(methylthio)propan-1-one
- 1-(3-Chlorophenyl)propan-1-one
- 4-Methoxypropiophenone
Comparison: 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both a chlorine atom and an ethylthio group, which impart distinct chemical properties and reactivity compared to its analogs. For example, the ethylthio group can participate in additional chemical reactions, providing more versatility in synthetic applications.
Propriétés
Formule moléculaire |
C11H13ClOS |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-14-8(2)11(13)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 |
Clé InChI |
VXBFBJICOCBWLU-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C)C(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)




![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)


![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)


![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)
